
2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both isoindole and phenylhexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with phenylhexyl ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound shares structural similarities and is involved in similar types of reactions.
2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide: Another related compound with similar functional groups.
Uniqueness
What sets 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of isoindole and phenylhexyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
65047-14-5 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(6-oxo-6-phenylhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO3/c22-18(15-9-3-1-4-10-15)13-5-2-8-14-21-19(23)16-11-6-7-12-17(16)20(21)24/h1,3-4,6-7,9-12H,2,5,8,13-14H2 |
InChI Key |
XSXUOTCXSIVESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


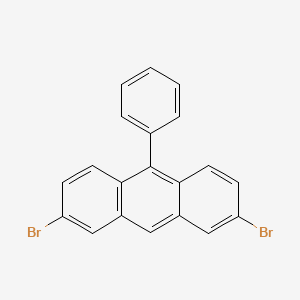
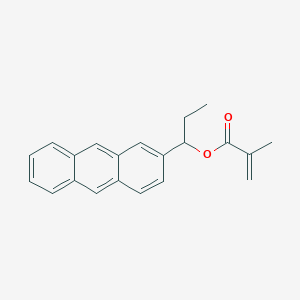
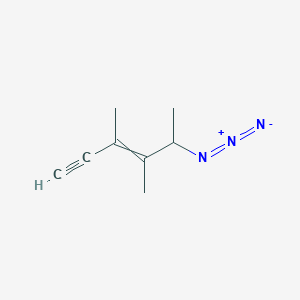
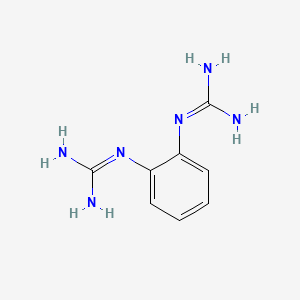
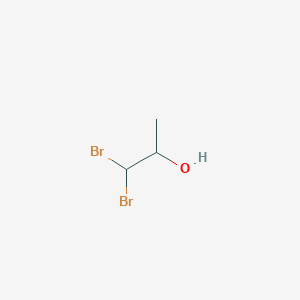
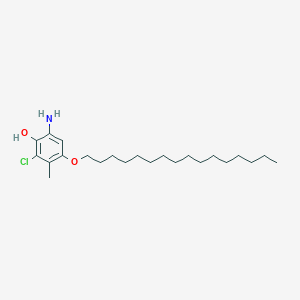
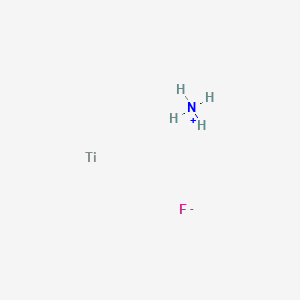
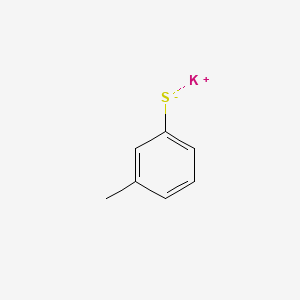
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
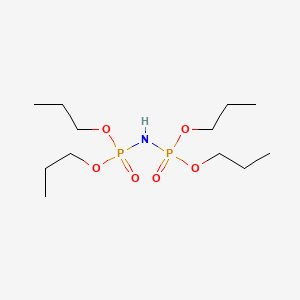

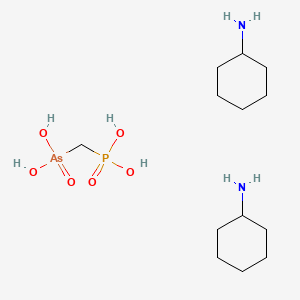

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
